5-Methoxy-1,2,3,4-tetrahydronaphthalene

Übersicht

Beschreibung

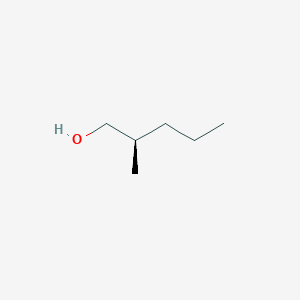

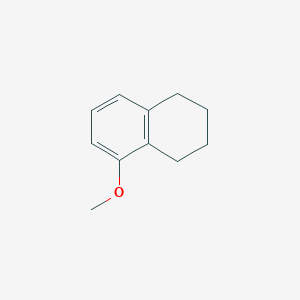

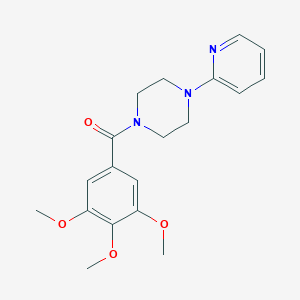

5-Methoxy-1,2,3,4-tetrahydronaphthalene is a compound that has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity. The compound's structure includes a tetrahydronaphthalene moiety with a methoxy group at the 5-position, which is a significant feature in its biological activity .

Synthesis Analysis

The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives has been approached through different pathways. One method involves a six-step process starting from 2-naphthoic acid, which includes bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the target compound as a hydrogen chloride salt . Another synthesis route for a related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, utilizes a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives has been explored through various techniques, including X-ray crystallography. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a related compound, was determined by X-ray crystallographic techniques, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton . Additionally, solid-state NMR and X-ray crystallography have been used to investigate dynamic disorder in solid tetrahydronaphthalene derivatives, indicating the presence of two distinct molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of 5-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives has been studied in the context of their dopaminergic activity. The synthesis of enantiomerically pure forms of these compounds and their evaluation for receptor affinity by radioligand binding assays have provided insights into the influence of stereochemistry on receptor affinity and selectivity . The dopaminergic activity of these compounds has been found to be confined to specific enantiomers, highlighting the importance of chirality in their biological function .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives have been characterized through various spectroscopic techniques. Conformational analysis, UV-VIS, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and NMR studies have been conducted to provide a comprehensive understanding of the vibrational assignments and conformational stability of these compounds . These studies are crucial for the development of new drugs and for understanding the interaction of these compounds with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dopaminergic Compounds : A study by Öztaşkın et al. (2011) presented a synthesis method for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a biologically active compound, from 2-naphthoic acid. This compound has relevance in dopaminergic research (Öztaşkın, Göksu, & SeÇen, 2011).

Precursor to Serotonin Receptor Agonists : Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, from 1-methoxynaphthalene through a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).

Reactions of Aryl Epoxides : Bartas-Yacoubou et al. (2002) investigated the reactions of compounds including 1,2,3,4-tetrahydronaphthalene-1,2-epoxide with lithium halides, yielding mixtures of cis and trans halohydrins. This study contributes to the understanding of the stereochemistry of aryl epoxide reactions (Bartas-Yacoubou et al., 2002).

Transition-state Effects in Hydrolysis : Sampson et al. (2004) examined the acid-catalyzed hydrolyses of 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide and related compounds, providing insights into the transition-state effects in these reactions (Sampson, Paik, Duvall, & Whalen, 2004).

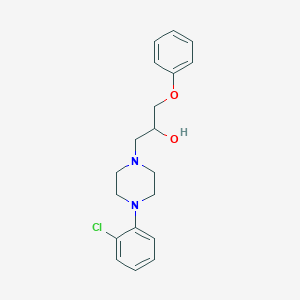

Potential Use in Oncology : A study by Abate et al. (2011) explored analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).

Synthesis of Functionalized Tetralins : Kolis et al. (1998) reported on the synthesis of tetrahydronaphthalene complexes via Diels−Alder reactions, useful as precursors to functionalized tetralins and decalins (Kolis, Chordia, Liu, Kopach, & Harman, 1998).

Safety And Hazards

The safety information for 5-Methoxy-1,2,3,4-tetrahydronaphthalene indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXFHUMKHSSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905747 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

1008-19-1 | |

| Record name | 1008-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

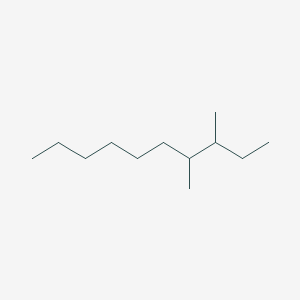

![Spiro[5.6]dodecane](/img/structure/B94616.png)